molecular formula C10H10N4O B6285568 N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 68070-53-1

N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No. B6285568
CAS RN: 68070-53-1
M. Wt: 202.2
InChI Key:
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Description

N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide, also known as MTC, is a chemical compound widely used in scientific research. It is a versatile compound that has a variety of applications in the laboratory, including the synthesis of other compounds, as well as the study of various biochemical and physiological effects.

Scientific Research Applications

N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as peptides and proteins, and it is also used in the study of biochemical and physiological processes. For example, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide has been used to study the effects of hormones on the body, as well as the effects of drugs on the brain. Additionally, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide has been used to study the effects of environmental pollutants on the body, as well as the effects of various drugs on the immune system.

Mechanism of Action

N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide works by binding to specific receptor sites in cells, which then triggers a cascade of biochemical reactions. These reactions can be either excitatory or inhibitory, depending on the type of receptor that is bound. For example, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide can bind to serotonin receptors, which can lead to an increase in the amount of serotonin in the brain. Alternatively, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide can bind to dopamine receptors, which can lead to an increase in the amount of dopamine in the brain.
Biochemical and Physiological Effects
N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide has a variety of biochemical and physiological effects. For example, it has been shown to have an antidepressant effect, as well as an anxiolytic effect. Additionally, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide has been shown to have anti-inflammatory and anti-tumor effects, as well as a neuroprotective effect. Furthermore, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide has been shown to have a positive effect on memory and learning, as well as a positive effect on mood.

Advantages and Limitations for Lab Experiments

The use of N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide in laboratory experiments has a number of advantages. For example, it is a relatively inexpensive compound, and it is easy to synthesize. Additionally, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide is a versatile compound that can be used in a variety of different experiments. However, there are also some limitations to the use of N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide in laboratory experiments. For example, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide is a relatively unstable compound, and it can degrade over time. Additionally, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide can be toxic at high concentrations, and it can cause skin irritation in some individuals.

Future Directions

There are a number of potential future directions for the use of N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide in scientific research. For example, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide could be used to study the effects of environmental pollutants on the body, as well as the effects of various drugs on the immune system. Additionally, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide could be used to study the effects of hormones on the body, as well as the effects of drugs on the brain. Furthermore, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide could be used to study the effects of various drugs on the cardiovascular system, as well as the effects of various drugs on the gastrointestinal system. Finally, N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide could be used to study the effects of various drugs on the reproductive system, as well as the effects of various drugs on the nervous system.

Synthesis Methods

N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide is synthesized through a process known as amide coupling, which involves the combination of two molecules, an amine and a carboxylic acid, to form an amide. In the case of N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide, the amine is 4-methylphenylamine and the carboxylic acid is 1H-1,2,4-triazole-5-carboxylic acid. This process is carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a base, such as pyridine. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is then purified using a variety of techniques, such as recrystallization or column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide involves the reaction of 4-methylbenzoyl chloride with 1H-1,2,4-triazole-5-carboxamide in the presence of a base to form the desired product.", "Starting Materials": [ "4-methylbenzoyl chloride", "1H-1,2,4-triazole-5-carboxamide", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 1H-1,2,4-triazole-5-carboxamide in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution.", "Step 2: Slowly add 4-methylbenzoyl chloride to the reaction mixture while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature.", "Step 4: Filter the reaction mixture to remove any solids and evaporate the solvent under reduced pressure.", "Step 5: Purify the crude product by recrystallization or column chromatography to obtain N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide as a white solid." ] }

CAS RN

68070-53-1

Product Name

N-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxamide

Molecular Formula

C10H10N4O

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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